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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and

experimental protocols related to the use of Polyethylene Glycol (PEG) in augmenting the

solubility and dissolution rate of the poorly water-soluble antifungal drug, griseofulvin.

Griseofulvin, a Biopharmaceutics Classification System (BCS) Class II drug, exhibits low

aqueous solubility and high permeability, making its oral bioavailability dependent on its

dissolution rate.[1] The formation of solid dispersions with hydrophilic carriers like PEG is a

well-established and effective strategy to overcome this limitation.

Core Mechanisms of Solubility Enhancement
The primary mechanisms by which PEG enhances the solubility and dissolution of griseofulvin

in solid dispersions include:

Amorphization: Griseofulvin is converted from its crystalline state to a higher-energy

amorphous form within the PEG matrix.[2][3] This amorphous state has a lower

thermodynamic barrier to dissolution compared to the stable crystalline form.

Improved Wettability: The hydrophilic nature of PEG improves the wettability of the

hydrophobic griseofulvin particles, facilitating better contact with the dissolution medium.

Reduced Particle Size and Aggregation: During the preparation of solid dispersions,

griseofulvin is molecularly dispersed within the PEG carrier, leading to a significant reduction
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in particle size and prevention of aggregation, thereby increasing the surface area available

for dissolution.

Hydrogen Bonding: Spectroscopic analyses, such as Fourier-transform infrared

spectroscopy (FTIR), suggest the formation of hydrogen bonds between the carbonyl group

of griseofulvin and the hydroxyl groups of PEG.[1][3] This interaction can disrupt the drug's

crystal lattice and promote its dispersion within the polymer.

Quantitative Data on Solubility and Dissolution
Enhancement
The effectiveness of PEG in enhancing the solubility and dissolution of griseofulvin is

dependent on several factors, including the molecular weight of PEG, the drug-to-polymer ratio,

and the method of preparation. The following tables summarize quantitative data from various

studies.

Table 1: Enhancement of Griseofulvin Dissolution in PEG-Based Solid Dispersions
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PEG Molecular
Weight

Drug:PEG
Ratio (w/w)

Preparation
Method

Dissolution
Medium

Key Findings

PEG 6000 1:1, 1:3, 1:5, 1:7 Melting/Fusion 0.1N HCl

Increased drug

release with

increasing

polymer

concentration.[2]

PEG 6000 1:1 Solid Dispersion Water

A combination of

PEG 6000 and

crospovidone

(superdisintegran

t) showed a

significant

increase in

dissolution.[1]

PEG 4000 &

6000
1:1, 1:3, 1:5, 1:7

Solvent

Evaporation
0.1N HCl

Solid dispersions

showed

enhanced

dissolution

compared to

physical

mixtures.[2]

PEG 6000 Various Solid Dispersion
4% Sodium

Lauryl Sulphate

The formulation

with 62.5 mg of

PEG 6000 and

62.5 mg of

crospovidone

showed 97.11%

drug release in

45 minutes.[1][4]

PEG 6000 - Solid Dispersion - Tablets

formulated from

solid dispersions

showed a higher

cumulative
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percentage of

drug release

(88.81% in 90

minutes)

compared to

conventional

tablets.[5]

Experimental Protocols
Detailed methodologies for the preparation and characterization of griseofulvin-PEG solid

dispersions are crucial for reproducible research.

Preparation of Solid Dispersions
3.1.1. Solvent Evaporation Method

This method involves dissolving both the drug and the carrier in a common volatile solvent,

followed by the evaporation of the solvent to obtain a solid dispersion.

Materials: Griseofulvin, Polyethylene Glycol (e.g., PEG 6000), Methanol (or other suitable

volatile solvent).

Protocol:

Accurately weigh the desired amounts of griseofulvin and PEG.

Dissolve both components in a minimal amount of methanol in a beaker with constant

stirring until a clear solution is obtained.

The solvent is then evaporated under controlled conditions (e.g., in a rotary evaporator or

a water bath at a specific temperature).

The resulting solid mass is further dried in a desiccator to remove any residual solvent.

The dried solid dispersion is then pulverized and sieved to obtain a uniform particle size.

[2][6]
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3.1.2. Fusion (Melting) Method

In this method, the drug is dispersed in the molten polymer, which then solidifies upon cooling.

Materials: Griseofulvin, Polyethylene Glycol (e.g., PEG 6000).

Protocol:

Accurately weigh the desired amounts of griseofulvin and PEG.

The PEG is melted in a porcelain dish or a beaker on a hot plate or water bath at a

temperature just above its melting point.

The griseofulvin is then added to the molten PEG with continuous stirring until a

homogenous dispersion is obtained.

The molten mixture is rapidly cooled on an ice bath to solidify.

The solidified mass is pulverized and sieved.[2][7]

Characterization of Solid Dispersions
3.2.1. In Vitro Dissolution Studies

This test evaluates the rate and extent of drug release from the prepared solid dispersions.

Apparatus: USP Type II (Paddle) Dissolution Test Apparatus.

Dissolution Medium: 900 mL of a suitable medium (e.g., 0.1N HCl, phosphate buffer pH 6.8,

or water with a surfactant like Sodium Lauryl Sulphate).[1][2][4]

Protocol:

Maintain the dissolution medium at 37 ± 0.5°C.

Set the paddle speed to a specified rate (e.g., 50 or 100 rpm).[1][7]

Place a weighed amount of the solid dispersion (equivalent to a specific dose of

griseofulvin) into the dissolution vessel.
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Withdraw aliquots of the dissolution medium at predetermined time intervals.

Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution

medium.

Filter the samples and analyze the concentration of griseofulvin using a suitable analytical

method, such as UV-Visible spectrophotometry at its λmax (around 291-295 nm).[1][2][4]

3.2.2. Differential Scanning Calorimetry (DSC)

DSC is used to determine the physical state of griseofulvin (crystalline or amorphous) in the

solid dispersion.

Protocol:

Accurately weigh a small sample (2-5 mg) of the solid dispersion into an aluminum pan.

Seal the pan and place it in the DSC instrument.

Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range

(e.g., 30 to 300°C) under a nitrogen purge.

Record the heat flow as a function of temperature. The absence of the characteristic

endothermic peak of crystalline griseofulvin (around 220°C) indicates its amorphous state.

[2][8]

3.2.3. X-Ray Powder Diffraction (XRPD)

XRPD is another technique to confirm the crystalline or amorphous nature of the drug in the

solid dispersion.

Protocol:

Mount the powdered sample of the solid dispersion onto the sample holder of the

diffractometer.

Scan the sample over a specific range of 2θ angles (e.g., 5-40°) using Cu Kα radiation.
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The disappearance of the characteristic sharp peaks of crystalline griseofulvin in the

diffractogram of the solid dispersion confirms the amorphization of the drug.[1][9]

3.2.4. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to investigate the potential interactions between griseofulvin

and PEG.

Protocol:

Prepare a sample by mixing the solid dispersion with potassium bromide (KBr) and

compressing it into a pellet.

Record the FTIR spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

Shifts in the characteristic peaks of griseofulvin (e.g., the carbonyl stretching vibration) can

indicate intermolecular interactions, such as hydrogen bonding, with PEG.[1][10][11]

Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental

workflows described above.
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Diagram 1: Preparation of Griseofulvin-PEG Solid Dispersions.
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Diagram 2: Characterization of Griseofulvin-PEG Solid Dispersions.

Conclusion
The use of Polyethylene Glycol as a carrier for griseofulvin in solid dispersions is a highly

effective method for enhancing its solubility and dissolution rate. The primary mechanisms

involve the amorphization of the drug, improved wettability, and potential molecular

interactions. The selection of the appropriate PEG molecular weight, drug-to-polymer ratio, and

preparation method is critical to optimizing the formulation. The experimental protocols and

characterization techniques outlined in this guide provide a robust framework for researchers

and drug development professionals working to improve the bioavailability of poorly water-

soluble drugs like griseofulvin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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